molecular formula C19H16BrN5O7 B5534241 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE

2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5534241
M. Wt: 506.3 g/mol
InChI Key: XVEWFSDGAYZFAI-GEVRCRHISA-N
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Description

2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a pyridine ring, a benzodioxole ring, and various functional groups such as bromine, cyano, methoxymethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyridine and benzodioxole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or other reduced derivatives.

Scientific Research Applications

2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine and benzodioxole derivatives with various functional groups. Examples include:

Uniqueness

The uniqueness of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]OXY}-N’-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and its potential biological activities. The presence of both the pyridine and benzodioxole rings, along with the bromine, cyano, methoxymethyl, and nitro groups, gives it unique chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O7/c1-10-18(20)13(7-29-2)12(5-21)19(23-10)30-8-17(26)24-22-6-11-3-15-16(32-9-31-15)4-14(11)25(27)28/h3-4,6H,7-9H2,1-2H3,(H,24,26)/b22-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEWFSDGAYZFAI-GEVRCRHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C#N)COC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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